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Introduction
Allyl phenyl carbonate has emerged as a valuable and versatile reagent in modern organic

synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its ability to

serve as an efficient allyl source under relatively mild conditions has made it a staple in the

construction of complex molecular architectures. This document provides detailed application

notes and experimental protocols for the use of allyl phenyl carbonate in various palladium-

catalyzed transformations, including the Tsuji-Trost reaction, decarboxylative allylation, and

asymmetric allylic alkylation.

The key to the reactivity of allyl phenyl carbonate lies in its facile activation by a palladium(0)

catalyst to form a π-allylpalladium intermediate. This intermediate is a potent electrophile that

can be intercepted by a wide range of nucleophiles, leading to the formation of new carbon-

carbon and carbon-heteroatom bonds. The decarboxylative nature of many of these reactions,

where carbon dioxide is the primary byproduct, offers a significant advantage in terms of atom

economy and reaction cleanliness.

Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost
Reaction)
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The Tsuji-Trost reaction is a cornerstone of palladium catalysis, enabling the allylation of soft

nucleophiles. Allyl phenyl carbonate is an excellent electrophile for this transformation. The

reaction proceeds through the formation of a π-allylpalladium complex, which is then attacked

by a nucleophile.

General Reaction Scheme:

Products
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CO₂
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Caption: General scheme of the Tsuji-Trost reaction.

Application Note:
The choice of palladium precursor, ligand, and base is crucial for the success of the Tsuji-Trost

reaction. Commonly used palladium sources include Pd(PPh₃)₄ and [Pd(allyl)Cl]₂. The ligand

can significantly influence the regioselectivity and stereoselectivity of the reaction. For

stabilized carbanions, such as those derived from malonates and β-ketoesters, the reaction is

typically high-yielding.

Experimental Protocol: Palladium-Catalyzed Allylation of
Dimethyl Malonate
This protocol describes the allylation of dimethyl malonate using allyl phenyl carbonate.
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Materials:

Allyl phenyl carbonate

Dimethyl malonate

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Sodium hydride (NaH, 60% dispersion in mineral oil)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl)

Ethyl acetate (EtOAc)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride (1.2

eq).

Add anhydrous THF to the flask, followed by the dropwise addition of dimethyl malonate (1.1

eq) at 0 °C.

Allow the mixture to stir at room temperature for 30 minutes.

Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

Add a solution of allyl phenyl carbonate (1.0 eq) in anhydrous THF dropwise.

Stir the reaction mixture at room temperature and monitor its progress by thin-layer

chromatography (TLC).

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
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Extract the aqueous layer with EtOAc (3x).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

Concentrate the filtrate under reduced pressure and purify the crude product by flash column

chromatography on silica gel.

Decarboxylative Asymmetric Allylic Alkylation
(DAAA)
A significant advancement in allylic alkylation is the decarboxylative variant, where an allyl enol

carbonate undergoes palladium-catalyzed decarboxylation to form a π-allylpalladium enolate

intermediate, which then undergoes reductive elimination to furnish the α-allylated ketone. This

method provides a powerful tool for the synthesis of ketones with α-stereocenters.[1]

General Reaction Scheme:

Product

Allyl Enol Carbonate
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CO₂

Chiral Pd(0) Catalyst
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Caption: Decarboxylative Asymmetric Allylic Alkylation.

Application Note:
The enantioselectivity of the DAAA reaction is controlled by the chiral ligand coordinated to the

palladium center. A variety of chiral ligands, such as Trost ligands and PHOX ligands, have

been successfully employed.[1] The reaction is highly chemo-, regio-, and enantioselective for

the synthesis of ketones bearing α-quaternary or α-tertiary stereogenic centers.
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Quantitative Data Summary:

Entry
Ketone
Precurs
or

Allyl
Group
(from
carbona
te)

Ligand Solvent
Yield
(%)

ee (%)
Referen
ce

1

2-

Methylcy

clohexan

one

Allyl (R,R)-L4 Toluene 95 92 [1]

2

2-

Phenylcy

clohexan

one

Allyl (R,R)-L4 Toluene 98 96 [1]

3

4-tert-

Butylcycl

ohexano

ne

Allyl (R,R)-L4 Toluene 96 94 [1]

4

2-Methyl-

1-

tetralone

Cinnamyl (S,S)-L1 Toluene 94 91 [1]

Experimental Protocol: DAAA of 2-Methylcyclohexanone
Allyl Enol Carbonate[1]
This protocol describes the asymmetric allylation of 2-methylcyclohexanone via its allyl enol

carbonate.

Materials:

2-Methylcyclohexanone allyl enol carbonate

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
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(R,R)-N,N'-Bis(2'-diphenylphosphinobenzoyl)-1,2-diaminocyclohexane [(R,R)-L4]

Anhydrous Toluene

Procedure:

In a glovebox, to a vial, add Pd₂(dba)₃ (2.5 mol%) and (R,R)-L4 (5.5 mol%).

Add anhydrous toluene to the vial.

Add a solution of 2-methylcyclohexanone allyl enol carbonate (1.0 eq) in anhydrous toluene.

Stir the reaction mixture at 23 °C for 20 hours.

After the reaction is complete (monitored by GC or TLC), concentrate the mixture under

reduced pressure.

Purify the residue by flash column chromatography on silica gel to afford the desired 2-allyl-

2-methylcyclohexanone.

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Palladium-Catalyzed Enantioselective Allyl-Allyl
Cross-Coupling
Allyl phenyl carbonate can also participate in enantioselective allyl-allyl cross-coupling

reactions with allylboronates. This reaction is a powerful method for the formation of 1,5-dienes

containing multiple stereocenters.[2]

General Reaction Scheme:
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Products

Allyl Phenyl Carbonate

1,5-Diene

PhOB(pin) + CO₂

AllylB(pin)

Chiral Pd(0) Catalyst
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Caption: Enantioselective Allyl-Allyl Cross-Coupling.

Application Note:
The regioselectivity of this coupling is sensitive to the bite angle of the phosphine ligand

employed. Small bite angle ligands tend to favor the formation of the branched product. The

reaction is applicable to both aromatic and aliphatic allylic carbonates.[2]

Quantitative Data Summary:
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Entry
Allylic
Carbon
ate

Ligand Solvent
Yield
(%)

Branche
d:Linear

ee (%)
Referen
ce

1

Cinnamyl

methyl

carbonat

e

(R)-MeO-

furyl-

BIPHEP

THF 85 >95:5 95 [2]

2

Crotyl

methyl

carbonat

e

(R)-MeO-

furyl-

BIPHEP

THF 78 >95:5 92 [2]

3

Geranyl

methyl

carbonat

e

(R)-MeO-

furyl-

BIPHEP

THF 82 >95:5 90 [2]

Experimental Protocol: Enantioselective Allyl-Allyl
Coupling[2]
This protocol describes the coupling of cinnamyl methyl carbonate with allylboronic acid pinacol

ester.

Materials:

Cinnamyl methyl carbonate

Allylboronic acid pinacol ester [allylB(pin)]

[Pd(allyl)Cl]₂

(R)-2,2'-Bis(di-3,5-xylylphosphino)-1,1'-binaphthyl [(R)-MeO-furyl-BIPHEP]

Potassium phosphate (K₃PO₄)

Anhydrous Tetrahydrofuran (THF)
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Procedure:

To a flame-dried Schlenk tube under argon, add [Pd(allyl)Cl]₂ (2.5 mol%) and (R)-MeO-furyl-

BIPHEP (5.5 mol%).

Add anhydrous THF and stir for 15 minutes.

Add K₃PO₄ (1.5 eq).

Add a solution of cinnamyl methyl carbonate (1.0 eq) in anhydrous THF.

Add allylB(pin) (1.2 eq).

Stir the reaction at room temperature for 12-24 hours, monitoring by GC-MS.

Upon completion, dilute the reaction with diethyl ether and filter through a pad of silica gel.

Concentrate the filtrate and purify by flash chromatography to yield the 1,5-diene product.

Determine the enantiomeric excess by chiral GC or HPLC analysis.

Conclusion
Allyl phenyl carbonate is a highly effective and versatile reagent for a range of palladium-

catalyzed cross-coupling reactions. Its ability to generate π-allylpalladium intermediates under

mild conditions makes it a valuable tool for the synthesis of complex molecules. The protocols

and data presented herein provide a foundation for researchers to explore and apply these

powerful transformations in their own synthetic endeavors. The continued development of new

chiral ligands and reaction conditions will undoubtedly expand the utility of allyl phenyl
carbonate in asymmetric catalysis and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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